molecular formula C6H6Br2O4 B12435783 1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate

1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate

Cat. No.: B12435783
M. Wt: 301.92 g/mol
InChI Key: XMUOGQHVYZDUCF-UHFFFAOYSA-N
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Description

1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate is an organic compound characterized by its unique structure, which includes two bromine atoms and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate typically involves the bromination of 1,4-dimethylbut-2-enedioate. This reaction can be carried out using bromine in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1,4-dimethylbut-2-enedioate.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 1,4-dimethyl (2E)-2,3-diazidobut-2-enedioate.

    Reduction: Formation of 1,4-dimethylbut-2-enedioate.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbut-2-enedioate: Lacks bromine atoms, making it less reactive in substitution reactions.

    1,4-Dimethyl (2E)-2,3-dichlorobut-2-enedioate: Contains chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness

1,4-Dimethyl (2E)-2,3-dibromobut-2-enedioate is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications.

Properties

IUPAC Name

dimethyl 2,3-dibromobut-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOGQHVYZDUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(=O)OC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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